3-Hydroxydesloratadine

Catalog No.
S636787
CAS No.
119410-08-1
M.F
C19H19ClN2O
M. Wt
326.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxydesloratadine

CAS Number

119410-08-1

Product Name

3-Hydroxydesloratadine

IUPAC Name

13-chloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-6-ol

Molecular Formula

C19H19ClN2O

Molecular Weight

326.8 g/mol

InChI

InChI=1S/C19H19ClN2O/c20-15-3-4-17-13(9-15)1-2-14-10-16(23)11-22-19(14)18(17)12-5-7-21-8-6-12/h3-4,9-11,21,23H,1-2,5-8H2

InChI Key

NDFMTPISBHBIKE-UHFFFAOYSA-N

SMILES

Array

Synonyms

8-Chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-3-ol Dihydrochloride; 3-Hydroxydesloratadine Dihydrochloride; Sch 45581 Dihydrochloride

Canonical SMILES

C1CC2=C(C(=C3CCNCC3)C4=C1C=C(C=C4)Cl)N=CC(=C2)O

The exact mass of the compound 3-Hydroxydesloratadine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Benzocycloheptenes - Dibenzocycloheptenes - Cyproheptadine - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Hydroxydesloratadine is the primary active human metabolite of the second-generation H1-antihistamine desloratadine. Formed in vivo through a sequential enzymatic cascade involving UGT2B10-mediated N-glucuronidation and CYP2C8-mediated 3-hydroxylation, it retains potent peripheral H1-receptor antagonist activity and an extended plasma half-life of approximately 27 hours [1]. In the context of pharmaceutical procurement and laboratory selection, 3-hydroxydesloratadine is an indispensable analytical reference standard (e.g., USP Pharmaceutical Analytical Impurity). It is strictly required for calibrating liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays during clinical pharmacokinetics (PK), bioequivalence (BE) testing, and in vitro drug-drug interaction (DDI) screening [2].

Substituting 3-hydroxydesloratadine with its parent drug (desloratadine) or grandparent drug (loratadine) is fundamentally unviable in regulatory bioanalysis. Regulatory agencies mandate the simultaneous quantification of both the parent drug and its major active metabolite to accurately assess total systemic exposure, particularly because approximately 6% of the population are 'poor metabolizers' who exhibit drastically altered parent-to-metabolite ratios [1]. Using desloratadine alone cannot calibrate a mass spectrometer for the specific mass-to-charge (m/z) transitions, retention times, and matrix effects unique to the 3-hydroxy metabolite[2]. Furthermore, crude synthetic mixtures or uncertified analogs lack the isotopic purity and strict concentration validation required to achieve the ultra-low limits of quantification (e.g., 0.035 ng/mL) demanded by modern bioequivalence protocols [3].

Distinct MRM Transitions for Multiplexed LC-MS/MS Bioanalysis

In bioanalytical profiling, 3-hydroxydesloratadine is quantified via distinct Multiple Reaction Monitoring (MRM) transitions (m/z 327.2 → 275.1) compared to its parent desloratadine (m/z 311.2 → 259.2) [1]. This mass shift of +16 Da allows for simultaneous, interference-free detection in human plasma with Lower Limits of Quantification (LLOQ) as low as 0.035 ng/mL.

Evidence DimensionLC-MS/MS MRM Transition (Positive Ion Mode)
Target Compound Datam/z 327.2 → 275.1
Comparator Or BaselineDesloratadine (m/z 311.2 → 259.2)
Quantified Difference+16 Da precursor shift; distinct product ion (275.1 vs 259.2)
ConditionsHuman plasma matrix, ESI positive mode

Procuring the exact 3-hydroxy standard is mandatory to calibrate mass spectrometers for regulatory-compliant pharmacokinetic studies where parent and metabolite must be tracked simultaneously.

Obligatory UGT2B10 and CYP2C8 Dependence in Hepatocyte Models

The formation of 3-hydroxydesloratadine from desloratadine is strictly dependent on a sequential pathway: N-glucuronidation by UGT2B10 followed by 3-hydroxylation by CYP2C8[1]. In cryopreserved human hepatocytes, the production of this specific metabolite correlates strongly (r² = 0.72) with UGT2B10 marker activity, whereas generic desloratadine clearance does not isolate this specific enzymatic bottleneck.

Evidence DimensionEnzymatic formation pathway specificity
Target Compound DataStrict dependence on UGT2B10/CYP2C8 cascade (r² = 0.72 correlation)
Comparator Or BaselineDesloratadine (subject to multiple minor clearance pathways)
Quantified DifferenceHighly specific correlation to UGT2B10 activity
ConditionsCryopreserved human hepatocytes (CHH) in vitro assays

Buyers conducting in vitro drug-drug interaction (DDI) screening must use this specific metabolite as a reference standard to validate UGT2B10 and CYP2C8 inhibition.

Equivalent Plasma Exposure and Half-Life to Parent Drug

Clinical pharmacokinetic studies demonstrate that 3-hydroxydesloratadine achieves similar plasma exposure (AUC and Cmax) to the parent drug desloratadine, with a comparable gradual elimination half-life of approximately 27 hours [1]. Because ~6% of the population are poor metabolizers who exhibit altered ratios of parent to 3-OH metabolite, tracking both compounds is essential.

Evidence DimensionElimination Half-Life (t1/2)
Target Compound Data~27 hours
Comparator Or BaselineDesloratadine (~27 hours)
Quantified DifferenceEquivalent half-life; highly variable parent/metabolite ratio in 6% of patients
ConditionsHuman clinical pharmacokinetic tracking

The equivalent half-life and variable metabolic conversion rate in patients dictate that clinical trials cannot rely solely on parent drug quantification, necessitating the procurement of the 3-OH standard.

Retention of H1-Receptor Antagonist Activity

Unlike many metabolites that are pharmacologically inert, 3-hydroxydesloratadine retains potent, selective peripheral H1-receptor antagonist activity comparable to desloratadine (Ki = 0.87 nM) [1]. This sustained biological activity is the primary reason regulatory agencies classify it as an 'active metabolite' requiring rigorous safety and efficacy monitoring.

Evidence DimensionH1-Receptor Antagonist Activity
Target Compound DataRetains comparable potent antagonistic activity
Comparator Or BaselineDesloratadine (Ki = 0.87 nM)
Quantified DifferenceComparable pharmacological potency
ConditionsIn vitro receptor binding assays

The retained activity justifies why therapeutic drug monitoring and toxicology studies must procure this standard to evaluate total active drug burden.

Clinical Pharmacokinetics and Bioequivalence (BE) Trials

As demonstrated by its distinct MRM transitions and ultra-low LLOQ capabilities, 3-hydroxydesloratadine is essential as a calibration standard for LC-MS/MS to simultaneously quantify parent and metabolite in human plasma, fulfilling regulatory requirements for generic desloratadine approvals [1].

In Vitro Drug-Drug Interaction (DDI) Screening

Given its strict dependence on the UGT2B10 and CYP2C8 cascade, this compound is utilized in cryopreserved human hepatocyte models as a specific marker to evaluate enzymatic activity and potential inhibition by co-administered drugs[2].

Therapeutic Drug Monitoring (TDM) and Toxicology

Because it retains equivalent half-life and H1-receptor antagonist activity to the parent drug, procuring this standard enables clinical laboratories to measure total active drug burden, which is critical for identifying poor metabolizers [1].

XLogP3

4.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

326.1185909 Da

Monoisotopic Mass

326.1185909 Da

Heavy Atom Count

23

UNII

3H9FFN759V

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Wikipedia

3-hydroxydesloratadine

Dates

Last modified: 08-15-2023

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